molecular formula C19H16FN3O4S B2527906 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1173437-16-5

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2527906
CAS No.: 1173437-16-5
M. Wt: 401.41
InChI Key: UCQGGZDQMKZIMC-DYTRJAOYSA-N
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Description

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O4S and its molecular weight is 401.41. The purity is usually 95%.
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Biological Activity

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a benzo[d]thiazole moiety and an oxobenzoxazole component. Its molecular formula is C18H17FN4O2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur. The structural complexity suggests potential interactions with various biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC18H17FN4O2S
Molecular Weight334.37 g/mol
Functional GroupsBenzothiazole, Oxobenzoxazole
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) demonstrated that compounds with similar structures significantly inhibited cell proliferation. For instance, a related compound, B7 , showed a dose-dependent reduction in cell viability at concentrations of 1 to 4 µM through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanisms of Action:

  • Apoptosis Induction: Flow cytometry analyses revealed that compounds like B7 promote apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest: The compounds were found to induce G1 phase arrest in treated cells.
  • Inhibition of Signaling Pathways: Western blot assays indicated that these compounds inhibit key survival pathways such as AKT and ERK signaling .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been investigated. In studies assessing the expression levels of inflammatory cytokines like IL-6 and TNF-α in RAW264.7 macrophages, significant reductions were observed following treatment with these compounds . This suggests that they may serve as dual-action agents targeting both cancer and inflammation.

Case Studies

  • Study on Compound B7:
    • Objective: To evaluate the anticancer and anti-inflammatory effects.
    • Methods: MTT assay for cell viability; ELISA for cytokine levels; flow cytometry for apoptosis.
    • Results: Compound B7 significantly inhibited the proliferation of A431 and A549 cells while reducing IL-6 and TNF-α levels.
  • Screening of Benzothiazole Derivatives:
    • Objective: To synthesize and evaluate new benzothiazole derivatives.
    • Methods: Synthesis followed by biological evaluation against various cancer cell lines.
    • Results: Several derivatives exhibited potent anticancer activity, with modifications enhancing their efficacy against specific cancer types .

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-26-10-9-22-17-12(20)5-4-8-15(17)28-18(22)21-16(24)11-23-13-6-2-3-7-14(13)27-19(23)25/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQGGZDQMKZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)CN3C4=CC=CC=C4OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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